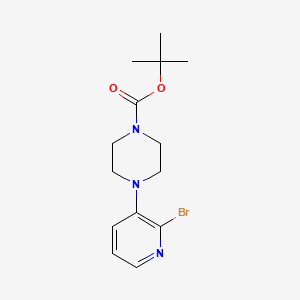
3-Amino-1-(4-methyl-2-thienyl)propan-1-ol
Vue d'ensemble
Description
“3-Amino-1-(4-methyl-2-thienyl)propan-1-ol” is a chemical compound with the molecular formula C8H13NOS . It is an alkanolamine used to redisperse compacted solids such as antiperspirant materials for component analysis .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “3-Amino-1-(4-methyl-2-thienyl)propan-1-ol”, has been a topic of interest in recent literature . One method involves reacting optically active 3-(N,N-dimethylamino)-1-(2-thienyl)-propan-1-ol with a haloformic ester in the presence of a base .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(4-methyl-2-thienyl)propan-1-ol” can be represented by the InChI code: 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 .Chemical Reactions Analysis
Thiophene derivatives, including “3-Amino-1-(4-methyl-2-thienyl)propan-1-ol”, can be synthesized through various methods such as the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
“3-Amino-1-(4-methyl-2-thienyl)propan-1-ol” is a white solid with a molecular weight of 171.26 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a melting point of 72.0 to 76.0 °C and a predicted boiling point of 294.3±35.0 °C .Applications De Recherche Scientifique
Antioxidant Applications
3-Amino-1-(4-methyl-2-thienyl)propan-1-ol: is a compound that can be derived from thiazole, which has been reported to exhibit significant antioxidant properties . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The compound’s potential as an antioxidant makes it a candidate for further research in developing treatments for conditions caused by free radicals.
Analgesic and Anti-inflammatory Applications
Thiazole derivatives, from which our compound of interest can be synthesized, have shown promising analgesic and anti-inflammatory activities . This suggests that 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol could be developed into a new class of pain relievers and anti-inflammatory drugs, potentially with fewer side effects compared to current medications.
Antimicrobial and Antifungal Applications
The structural similarity of 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol to other thiazole compounds that have demonstrated antimicrobial and antifungal efficacy suggests its potential use in this area . Research could focus on its application as a treatment for bacterial and fungal infections, possibly leading to new, more effective drugs.
Antiviral Applications
Thiazole derivatives have been associated with anti-HIV activity . By extension, 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol could be investigated for its efficacy against various viral infections, including HIV, offering a new avenue for antiviral drug development.
Neuroprotective Applications
Given the neuroprotective role of thiamine, which contains a thiazole ring, there is potential for 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol to be used in the treatment of neurodegenerative diseases . Its application in this field could lead to advancements in therapies for conditions like Alzheimer’s and Parkinson’s disease.
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown antitumor and cytotoxic activity, indicating that 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol could be valuable in cancer research . Its potential as an antineoplastic agent could be explored, possibly leading to new treatments for various cancers.
Material Science Applications
Thiophene derivatives are known for their role in the advancement of organic semiconductors and organic light-emitting diodes (OLEDs) . As a related compound, 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol may have applications in the development of new materials for electronic devices.
Anesthetic Applications
Articaine, a dental anesthetic, is a thiophene derivative used as a voltage-gated sodium channel blocker . Research into 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol could uncover its potential as a local anesthetic, providing an alternative to existing anesthetics.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-1-(4-methylthiophen-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6-4-8(11-5-6)7(10)2-3-9/h4-5,7,10H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWLBUHQZAZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-methyl-2-thienyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



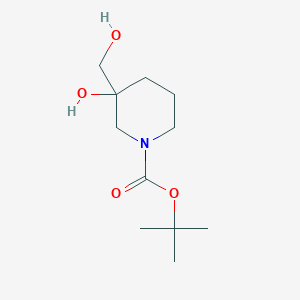

![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)
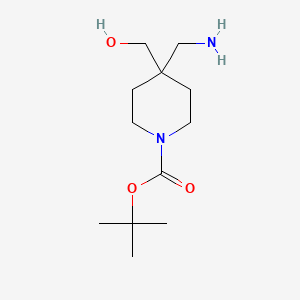
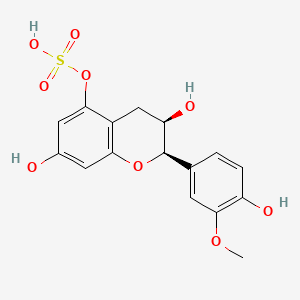


![1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1443770.png)


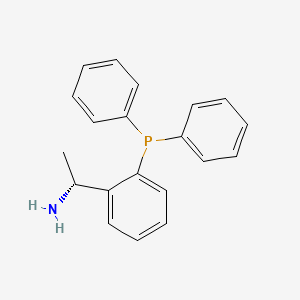
![Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1443778.png)

